B1575252 gp100 (529-537)

gp100 (529-537)

Cat. No.: B1575252
Attention: For research use only. Not for human or veterinary use.
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Description

gp100 (glycoprotein 100) is a melanocyte lineage-specific antigen overexpressed in melanoma cells and recognized as a critical target for T-cell-based immunotherapy. These epitopes are incorporated into vaccines and bispecific antibodies to enhance antitumor immune responses. For example, TCRm-CD3 bispecific compounds targeting gp100 have shown unprecedented clinical efficacy in metastatic uveal melanoma, improving survival outcomes compared to conventional therapies .

Properties

sequence

SSPGCQPPA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanocyte protein PMEL (529-537); gp100 (529-537)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds/Epitopes

Native vs. Anchor-Modified gp100 Epitopes

Modifying anchor residues of gp100 epitopes enhances HLA binding affinity and immunogenicity.

  • Native gp100 (e.g., G9-209: ITDQVPFSY) : In clinical trials, native gp100 vaccines elicited weak CTL responses. Only 3/7 preimmune patients generated specific lymphocytes after immunization .
  • Anchor-modified gp100 (e.g., G9-209/2M: IMDQVPFSY) : Substitutions at anchor residues (e.g., threonine to methionine at position 210) increased HLA-A*0201 binding. Post-immunization, 10/14 patients showed reactivity against native gp100, with 6/12 achieving tumor regression when combined with IL-2 .

Table 1: Immune Response to gp100 Epitopes

Epitope/Compound Modification CTL Response Rate Clinical Outcome Reference
gp100 (209-217) Anchor-modified (210M) 75% (12/16) Partial regression in 6/12 patients
gp100 (280-288) With tetanus helper peptide 14% (3/22) 75% 4-year survival
Trp2 (T-cell target) None N/A Resistance via cell-in-cell formation
MIP3α-gp100 DNA vaccine Chemokine fusion Enhanced TILs Slowed tumor growth in mice
Combination Therapies
  • Helper T-cell epitopes : Co-administration of helper epitopes (e.g., tetanus toxoid peptide) with gp100(280-288) induced Th1-polarized responses in 79% of patients, correlating with prolonged survival .
  • Chemokine-fused vaccines : Fusion of gp100 with MIP3α in DNA vaccines enhanced effector T-cell infiltration and tumor suppression in murine models, outperforming antigen-only constructs .
Resistance Mechanisms

Tumors evade gp100-targeted therapies via:

  • Cell-in-cell structures : These formations reduce cytotoxic compound penetration and resist lysis by gp100-reactive T cells, even when MHC-I/gp100 expression is preserved .
  • Low antigen levels in healthy tissue: While gp100 is overexpressed in tumors (~100-fold vs. normal skin), low baseline expression in healthy cells limits autoimmune toxicity .
Small Molecule Enhancers

Compounds like JQ1 and BI-2536 upregulate gp100 expression (4-fold and 3-fold, respectively) in melanoma cells by modulating MITF, a master regulator of melanocyte differentiation . This synergy could potentiate vaccine or bispecific antibody efficacy.

Key Research Findings

Anchor modifications are critical : Vaccines encoding anchor-modified gp100 epitopes (e.g., 209-217(210M)) induced stronger CTL responses than native constructs, with objective tumor regressions in 50% of patients receiving IL-2 .

Survival benefits: TCRm-CD3 bispecifics targeting gp100 improved 1-year OS and PFS in uveal melanoma, outperforming therapies targeting conventional surface antigens .

Resistance is transient : Tumors evade T-cell killing via physical barriers (cell-in-cell structures) rather than antigen loss, suggesting combinatorial strategies with penetration enhancers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.